2,4-Diaminophenoxyethanol
Overview
Description
2,4-Diaminophenoxyethanol is an aromatic amine compound with the chemical formula C8H12N2O2. It is commonly used in the cosmetic industry, particularly in hair dyes, due to its ability to act as a coupler in oxidative dye formulations . This compound is known for its stability and effectiveness in producing vibrant and long-lasting hair colors.
Biochemical Analysis
Biochemical Properties
2-(2,4-Diaminophenoxy)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidative enzymes in hair dye formulations, where it acts as a coupler in permanent hair dyes . The nature of these interactions involves the formation of stable intermediates that contribute to the dyeing process. Additionally, 2-(2,4-Diaminophenoxy)ethanol has been shown to be stable in solution for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere .
Cellular Effects
The effects of 2-(2,4-Diaminophenoxy)ethanol on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in hair dye applications, it has been found to be non-toxic to human cells at concentrations used in cosmetic products . At higher concentrations, it may cause hypoactivity, piloerection, and other sub-lethal effects in animal models .
Molecular Mechanism
The molecular mechanism of 2-(2,4-Diaminophenoxy)ethanol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in hair dye formulations, it acts as a coupler, forming stable intermediates with primary intermediates, which then react with oxidative agents to produce the final dye color . This process involves changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Diaminophenoxy)ethanol change over time. The compound is stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to high concentrations can lead to cellular damage and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,4-Diaminophenoxy)ethanol vary with different dosages in animal models. At lower dosages, it is relatively non-toxic, but at higher dosages, it can cause adverse effects such as hypoactivity, piloerection, and unsteady gait . The median lethal dose (LD50) in Sprague Dawley rats is approximately 1000 mg/kg body weight, indicating its potential toxicity at high doses .
Metabolic Pathways
2-(2,4-Diaminophenoxy)ethanol is involved in various metabolic pathways. It interacts with oxidative enzymes and cofactors, leading to the formation of stable intermediates in hair dye formulations . These interactions affect metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound.
Transport and Distribution
The transport and distribution of 2-(2,4-Diaminophenoxy)ethanol within cells and tissues involve specific transporters and binding proteins. It is distributed evenly within the cellular environment and accumulates in specific compartments where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 2-(2,4-Diaminophenoxy)ethanol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules to exert its intended effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Diaminophenoxyethanol typically involves the following steps:
Condensation Reaction: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol under alkaline conditions to form an intermediate product.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce the nitro groups to amino groups, resulting in this compound.
Salification: Finally, the compound is salified with hydrochloric acid to obtain this compound dihydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves recycling and reusing materials to minimize waste and reduce production costs . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminophenoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, substituted amines, and other functionalized aromatic compounds .
Scientific Research Applications
2,4-Diaminophenoxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Biology: The compound is used in biological research for labeling and analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Apart from its use in hair dyes, it is also used in the production of dyes, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Diaminophenoxyethanol in hair dyes involves its role as a coupler. When mixed with primary intermediates and an oxidizing agent like hydrogen peroxide, it undergoes oxidative coupling to form colored compounds that impart color to the hair . The molecular targets include the hair cortex, where the dye molecules penetrate and bind to the hair fibers .
Comparison with Similar Compounds
2,4-Diaminophenol: Similar in structure but lacks the ethoxy group.
2,4-Diaminotoluene: Contains a methyl group instead of the ethoxy group.
2,4-Diaminoanisole: Contains a methoxy group instead of the ethoxy group.
Uniqueness: 2,4-Diaminophenoxyethanol is unique due to its ethoxy group, which enhances its solubility and reactivity in oxidative dye formulations. This makes it more effective in producing stable and vibrant colors compared to its analogs .
Properties
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGNFONICRLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |
Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0073619 | |
Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70643-19-5 | |
Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?
A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.